Lsd1-IN-13

Epigenetics Target Selectivity Off-Target Effects

LSD1-IN-13 (compound 7e) is a research-grade LSD1 inhibitor engineered for exceptional selectivity (>4000-fold over MAOs, >200-fold over LSD2) and validated oral bioavailability. Unlike generic LSD1 inhibitors, its proven in vivo efficacy (T/C 30.89% in MV-4-11 xenograft) and defined cellular EC₅₀ (470 nM for CD86 activation) eliminate the risk of confounding off-target effects and poor pharmacokinetics. Choose LSD1-IN-13 to ensure your epigenetic studies, AML differentiation assays, or neurobiological investigations are driven by clean, interpretable data.

Molecular Formula C23H29N3O2S
Molecular Weight 411.6 g/mol
Cat. No. B12406735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-13
Molecular FormulaC23H29N3O2S
Molecular Weight411.6 g/mol
Structural Identifiers
SMILESC1CNCCC1CNC2CC2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5
InChIInChI=1S/C23H29N3O2S/c27-29(28,20-4-2-1-3-5-20)26-13-10-19-14-18(6-7-23(19)26)21-15-22(21)25-16-17-8-11-24-12-9-17/h1-7,14,17,21-22,24-25H,8-13,15-16H2/t21-,22+/m0/s1
InChIKeyDICMSESOTHCHTP-FCHUYYIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LSD1-IN-13 for AML Research: A Quantitatively Validated, Orally Bioavailable LSD1 Inhibitor with Proven In Vivo Antitumor Efficacy


LSD1-IN-13 (also identified as compound 7e) is a potent, orally active, small-molecule inhibitor of Lysine Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in oncogenesis, particularly in acute myeloid leukemia (AML) [1]. Belonging to a novel class of indolin-5-yl-cyclopropanamine derivatives, LSD1-IN-13 was developed to achieve high selectivity against the FAD-dependent enzyme family, a crucial factor for minimizing off-target effects in functional studies [1]. Its development is part of a focused structure-activity relationship (SAR) campaign designed to optimize both biochemical potency and pharmacokinetic (PK) properties for effective in vivo application [2]. The compound is characterized by its molecular formula C23H29N3O2S, a molecular weight of 411.56 g/mol, and CAS number 2170212-33-4 .

LSD1-IN-13: Why Not All LSD1 Inhibitors Are Interchangeable for Robust In Vivo AML Models


Generic substitution within the LSD1 inhibitor class is not scientifically valid due to profound differences in selectivity profiles, cellular potency, and in vivo PK/PD characteristics. While the primary target (LSD1) is shared, close structural homologs like LSD2, MAO-A, and MAO-B represent critical off-target liabilities that can drastically alter experimental outcomes [1]. For instance, the clinical candidate ORY-1001 exhibits an IC50 of <20 nM for LSD1 and >100 μM for MAO-A/B [2], whereas another tool compound, OG-L002, with a similar LSD1 IC50 (20 nM), shows only 36- to 69-fold selectivity over MAO-A/B . LSD1-IN-13 was specifically engineered with a >4000-fold selectivity margin over MAOs and >200-fold over LSD2, a quantitative difference that directly enables cleaner interpretation of phenotype-genotype relationships in cellular and in vivo assays [3]. Furthermore, oral bioavailability is not a class-wide feature; many potent LSD1 inhibitors fail to achieve sufficient systemic exposure to demonstrate meaningful in vivo efficacy. Selecting LSD1-IN-13 is therefore a decision to procure a compound with a uniquely characterized and validated combination of high selectivity and in vivo antitumor activity, not just biochemical potency.

Quantitative Comparative Evidence for LSD1-IN-13 Against In-Class Analogs


Selectivity vs. MAO-A/B: LSD1-IN-13 Exhibits >4000-Fold Margin, Minimizing Off-Target Confounds Seen with Other Inhibitors

LSD1-IN-13 demonstrates exceptional selectivity for LSD1 over the related monoamine oxidases MAO-A and MAO-B, a critical differentiator from other tool compounds. The compound shows >100 μM inhibition against both MAO-A and MAO-B , resulting in a >4000-fold selectivity window compared to its primary LSD1 IC50 of 24.43 nM [1]. This is a significant quantitative improvement over the commonly used tool compound OG-L002, which, while having a comparable LSD1 IC50 of 20 nM, exhibits only 36-fold selectivity over MAO-B and 69-fold over MAO-A .

Epigenetics Target Selectivity Off-Target Effects FAD-Dependent Enzymes

Cellular Activity: LSD1-IN-13 Activates CD86 Expression with Quantified EC50 of 470 nM

A key functional validation for LSD1 inhibition is the activation of CD86, a well-established surrogate biomarker in AML cell lines [1]. LSD1-IN-13 induces CD86 expression in a dose-dependent manner, with a quantifiable EC50 of 470 nM [2]. This cellular efficacy is directly linked to its on-target activity and is consistent with the phenotype induced by other LSD1 inhibitors. However, the quantification of this effect provides a precise benchmark for researchers. For context, this EC50 aligns with the functional efficacy expected from a compound with its specific biochemical potency and selectivity profile, enabling reproducible use as a positive control in CD86 activation assays [3].

Cellular Biomarker Functional Assay Gene Expression AML

In Vivo Antitumor Efficacy: LSD1-IN-13 Demonstrates a T/C Ratio of 30.89% in MV-4-11 Xenograft Model

LSD1-IN-13 has demonstrated significant in vivo antitumor efficacy, achieving a T/C (Treated/Control) ratio of 30.89% in an MV-4-11 xenograft mouse model when administered orally [1]. The T/C ratio is a standard metric for tumor growth inhibition, and a value of 30.89% indicates substantial suppression of tumor growth relative to untreated controls. This result validates the compound's oral bioavailability and on-target efficacy in a complex physiological system. In contrast, many LSD1 inhibitors with potent biochemical IC50 values fail to translate this activity in vivo due to poor PK properties or extensive metabolism [2].

In Vivo Pharmacology Xenograft Model Tumor Growth Inhibition AML

Antiproliferative Potency: LSD1-IN-13 Inhibits Growth of MV-4-11 AML Cells with an IC50 of 1.36 μM

LSD1-IN-13 exhibits potent and selective antiproliferative activity against the LSD1-dependent MV-4-11 acute myeloid leukemia cell line, with a quantifiable IC50 of 1.36 μM . This cellular potency is a direct consequence of its on-target LSD1 inhibition and subsequent induction of differentiation [1]. This value is notably more potent than the clinically investigated compound GSK-LSD1, which has a reported cellular antiproliferative IC50 of >10 μM in similar AML cell lines [2]. This nearly 10-fold difference in cellular sensitivity highlights the improved target engagement and downstream functional effect of LSD1-IN-13 in a relevant disease context.

Cancer Cell Biology Antiproliferative Assay Cell Viability AML

Validated Application Scenarios for LSD1-IN-13 in Epigenetics and Oncology Research


Establishing a Gold-Standard Positive Control for LSD1 Inhibition in Cellular Differentiation Assays

Given its well-defined EC50 of 470 nM for CD86 activation in MV-4-11 AML cells [1], LSD1-IN-13 serves as an ideal positive control for researchers studying LSD1-mediated gene regulation. Its high selectivity profile (>4000-fold over MAOs) [2] ensures that the observed activation of differentiation markers like CD86 is a direct readout of LSD1 inhibition, minimizing the risk of confounding data from off-target effects . This allows for the establishment of robust, reproducible functional assays for screening novel compounds or investigating epigenetic mechanisms.

De-risking In Vivo Proof-of-Concept Studies in AML Xenograft Models

Procurement of LSD1-IN-13 is directly justified for research groups seeking a tool compound with a pre-validated in vivo pharmacodynamic profile. The demonstrated T/C ratio of 30.89% in an MV-4-11 xenograft model after oral dosing [1] provides a quantitative benchmark for expected efficacy. This de-risks the substantial investment in animal studies by eliminating the uncertainty surrounding the oral bioavailability and in vivo stability of an uncharacterized LSD1 inhibitor, ensuring that negative results are not due to poor compound PK but reflect the biology of the model [2].

Delineating LSD1-Specific Functions from MAO-Driven Effects in Neuroepigenetics

The exceptional >4000-fold selectivity of LSD1-IN-13 over MAO-A and MAO-B [1] makes it a superior tool for dissecting the specific role of LSD1 in neurobiological systems. In neuronal or glial cell models where monoamine oxidase activity is a critical and sensitive parameter, using less selective inhibitors like OG-L002 (36-69 fold selectivity) [2] can lead to significant off-target effects on neurotransmitter metabolism. LSD1-IN-13 allows for a cleaner experimental system to attribute observed phenotypic changes in gene expression, neuronal differentiation, or synaptic plasticity specifically to histone demethylation by LSD1 rather than to indirect effects on monoamine signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lsd1-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.